molecular formula C32H51N7O8 B15143700 Odatroltide CAS No. 1639303-73-3

Odatroltide

Cat. No.: B15143700
CAS No.: 1639303-73-3
M. Wt: 661.8 g/mol
InChI Key: HCQSIGZMBBOVBZ-NHKCCNDQSA-N
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Description

Odatroltide is a novel small synthetic peptide molecule designed to recanalize occluded blood vessels and reduce reperfusion injury. It has shown promise in multiple embolic stroke animal models and is currently being investigated for its safety and efficacy in treating acute ischemic stroke within 24 hours of onset .

Chemical Reactions Analysis

Odatroltide undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups in the isoquinoline domain can be oxidized to form quinones.

    Reduction: The isoquinoline domain can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: The amino groups in the peptide chain can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .

Scientific Research Applications

Odatroltide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for

Properties

CAS No.

1639303-73-3

Molecular Formula

C32H51N7O8

Molecular Weight

661.8 g/mol

IUPAC Name

(2S)-6-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-2-[[(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C32H51N7O8/c1-18(36-29(44)21-11-8-14-34-21)27(42)37-22(9-4-6-12-33)28(43)35-13-7-5-10-23(31(46)47)38-30(45)24-15-19-16-25(40)26(41)17-20(19)32(2,3)39-24/h16-18,21-24,34,39-41H,4-15,33H2,1-3H3,(H,35,43)(H,36,44)(H,37,42)(H,38,45)(H,46,47)/t18-,21-,22-,23-,24-/m0/s1

InChI Key

HCQSIGZMBBOVBZ-NHKCCNDQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CC2=CC(=C(C=C2C(N1)(C)C)O)O)NC(=O)[C@@H]3CCCN3

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)NCCCCC(C(=O)O)NC(=O)C1CC2=CC(=C(C=C2C(N1)(C)C)O)O)NC(=O)C3CCCN3

Origin of Product

United States

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